molecular formula C9H17Cl2N3 B1390294 2-(4-Methyl-1H-pyrazol-3-yl)-piperidine dihydrochloride CAS No. 1185303-93-8

2-(4-Methyl-1H-pyrazol-3-yl)-piperidine dihydrochloride

Cat. No.: B1390294
CAS No.: 1185303-93-8
M. Wt: 238.15 g/mol
InChI Key: LOSIYZFQRNMXLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methyl-1H-pyrazol-3-yl)-piperidine dihydrochloride is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a methyl group at the 4-position and a piperidine ring The dihydrochloride form indicates that it is a salt formed with two molecules of hydrochloric acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-1H-pyrazol-3-yl)-piperidine dihydrochloride typically involves the reaction of 4-methyl-1H-pyrazole with piperidine under specific conditions. One common method involves the use of a solvent such as dimethylformamide (DMF) and a base like sodium hydride to facilitate the reaction. The reaction mixture is usually heated to promote the formation of the desired product. After the reaction is complete, the product is purified and converted to its dihydrochloride salt form by treatment with hydrochloric acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume and cost considerations. Industrial synthesis often employs similar reaction conditions as laboratory-scale synthesis but optimized for efficiency and yield. The final product is typically isolated and purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-1H-pyrazol-3-yl)-piperidine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole or piperidine rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

Scientific Research Applications

2-(4-Methyl-1H-pyrazol-3-yl)-piperidine dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Methyl-1H-pyrazol-3-yl)-piperidine dihydrochloride depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pyrazole ring is known to interact with various biological targets, and the piperidine ring can enhance the compound’s binding affinity and selectivity. The exact pathways involved can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methyl-1H-pyrazol-3-yl)methanamine dihydrochloride
  • 2-(4-Methyl-1H-pyrazol-3-yl)morpholine dihydrochloride

Uniqueness

2-(4-Methyl-1H-pyrazol-3-yl)-piperidine dihydrochloride is unique due to the presence of both a pyrazole and a piperidine ring, which can confer distinct chemical and biological properties. The combination of these two rings can result in enhanced binding affinity and selectivity for specific targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(4-methyl-1H-pyrazol-5-yl)piperidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3.2ClH/c1-7-6-11-12-9(7)8-4-2-3-5-10-8;;/h6,8,10H,2-5H2,1H3,(H,11,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOSIYZFQRNMXLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NN=C1)C2CCCCN2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Methyl-1H-pyrazol-3-yl)-piperidine dihydrochloride
Reactant of Route 2
2-(4-Methyl-1H-pyrazol-3-yl)-piperidine dihydrochloride
Reactant of Route 3
2-(4-Methyl-1H-pyrazol-3-yl)-piperidine dihydrochloride
Reactant of Route 4
2-(4-Methyl-1H-pyrazol-3-yl)-piperidine dihydrochloride
Reactant of Route 5
2-(4-Methyl-1H-pyrazol-3-yl)-piperidine dihydrochloride
Reactant of Route 6
2-(4-Methyl-1H-pyrazol-3-yl)-piperidine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.